N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
Description
The compound N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide features a central ethanediamide (oxalamide) linker connecting two aromatic moieties:
- Aryl Group 1: A phenyl ring substituted with a 2-oxopiperidinyl group at the 3-position.
- Aryl Group 2: A furan-2-ylmethyl group substituted at the 5-position with a thiophen-3-yl group. The thiophene and furan heterocycles contribute to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-20-6-1-2-10-25(20)17-5-3-4-16(12-17)24-22(28)21(27)23-13-18-7-8-19(29-18)15-9-11-30-14-15/h3-5,7-9,11-12,14H,1-2,6,10,13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHIIGMIDMQYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact mode of action would depend on the specific targets of the compound. These could include enzymes, receptors, or other proteins within the body. The compound might inhibit or activate these targets, leading to changes in cellular function .
The biochemical pathways affected by the compound would depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors that could influence this include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, protein function, cell signaling, or cell behavior .
Environmental factors that could influence the compound’s action include temperature, pH, presence of other compounds or medications, and individual patient characteristics .
Biological Activity
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine moiety and a furan-thiophene component, which are known to influence its interaction with biological targets. The molecular formula is C18H20N2O2S, with a molecular weight of approximately 336.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 336.43 g/mol |
| Chemical Structure | Chemical Structure |
The compound is believed to exert its biological effects through various mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy as tubulin inhibitors, which can disrupt cancer cell division.
- Receptor Modulation : The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, possibly influencing pathways related to pain and mood disorders.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study involving similar compounds demonstrated the following findings:
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian Carcinoma) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A2780/RCIS (Cisplatin Resistant) | 18.0 |
These results indicate that the compound can effectively inhibit cell proliferation in a dose-dependent manner.
Case Studies
- Study on Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G2/M phase arrest in A2780 cells, suggesting its potential as an antitumor agent by halting cell division.
- Molecular Docking Studies : Docking simulations indicated that the compound binds effectively to the colchicine site on tubulin, which is crucial for its antiproliferative effects.
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest possible antiviral activities against certain viral infections. For instance, derivatives of similar structures have shown promise against Zika virus and other flaviviruses, indicating a broader therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Amide Linkers
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)
- Core Structure : Pentanamide linker (longer chain than ethanediamide).
- Substituents :
- Piperazine ring with a 3-(trifluoromethyl)phenyl group (electron-withdrawing).
- Thiophen-3-yl attached to a phenyl ring.
- Key Differences :
- The pentanamide linker increases molecular flexibility compared to the rigid ethanediamide.
- Piperazine (basic nitrogen) vs. 2-oxopiperidinyl (lactam) alters hydrogen-bonding and solubility.
- Biological Relevance : Evaluated as a dopamine D3 receptor ligand with 45% synthesis yield.
5-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7t)
- Core Structure : Pentanamide linker with a diazepane ring.
- Substituents: 3-Cyanophenyl (strong electron-withdrawing group). Thiophen-3-yl-phenyl.
- Cyano group increases polarity compared to the thiophene in the target compound.
- Synthesis : 39% yield, lower than 7e, possibly due to steric hindrance from the diazepane.
3-[5-(Morpholine-4-carbonyl)furan-2-yl]benzaldehyde (18a)
- Core Structure : Furan-carboxamide with morpholine substitution.
- Substituents :
- Morpholine (polar, water-soluble heterocycle).
- Benzaldehyde at the furan 5-position.
- Key Differences :
- Aldehyde functionality offers reactivity for further derivatization.
- Morpholine enhances solubility but reduces lipophilicity compared to thiophene.
Functional Group Variations
Piperazine vs. Piperidinone
- Compounds like 7e (piperazine) and the target (2-oxopiperidinyl) differ in ring oxidation state. The lactam in the target compound may reduce basicity and alter metabolic pathways (e.g., resistance to oxidative metabolism).
Thiophene vs. Morpholine/Furan
- Furan rings (common in 7e, 7t, and the target) offer moderate aromaticity but less stability than benzene.
Comparative Data Table
Key Findings and Implications
Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 7e ) enhance binding affinity in dopamine receptors, whereas the target’s 2-oxopiperidinyl may optimize hydrogen bonding.
Metabolic Stability : The lactam in the target compound could reduce susceptibility to cytochrome P450 oxidation compared to piperazine-containing analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
